
4-(2-Aminophenyl)benzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminophenyl)benzyl alcohol is an organic compound with the molecular formula C13H13NO. It is a derivative of benzyl alcohol where the benzyl group is substituted with an amino group at the ortho position. This compound is known for its applications in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-Aminophenyl)benzyl alcohol involves the reduction of 4-nitrobenzyl alcohol using a hydrazine hydrate-raney nickel system . This method is advantageous due to its high yield and ease of operation. Another method involves the catalytic reduction of 4-nitrobenzyl alcohol using a ruthenium catalyst in the presence of ammonia borane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using similar catalytic systems. The choice of catalyst and reducing agent can vary depending on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Aminophenyl)benzyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrazine hydrate, lithium aluminum hydride, ammonia borane.
Substitution Reagents: N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: 4-(2-Aminophenyl)benzaldehyde.
Reduction: 4-(2-Aminophenyl)methanol.
Substitution: Brominated derivatives at the benzylic position.
Wissenschaftliche Forschungsanwendungen
4-(2-Aminophenyl)benzyl alcohol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2-Aminophenyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzyl alcohol: Similar structure but with the amino group at the ortho position relative to the hydroxyl group.
4-Aminobenzyl alcohol: Similar structure but with the amino group at the para position relative to the hydroxyl group.
Benzyl alcohol: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness
4-(2-Aminophenyl)benzyl alcohol is unique due to the presence of both the amino and hydroxyl groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
CAS-Nummer |
873056-45-2 |
|---|---|
Molekularformel |
C13H13NO |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
[4-(2-aminophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H13NO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8,15H,9,14H2 |
InChI-Schlüssel |
AIUDVJQTIVXWAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


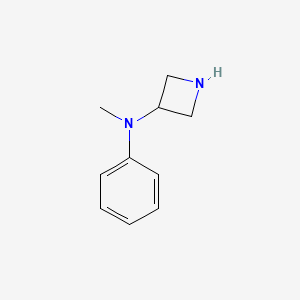
![Methyl 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetate](/img/structure/B12109910.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine](/img/structure/B12109913.png)

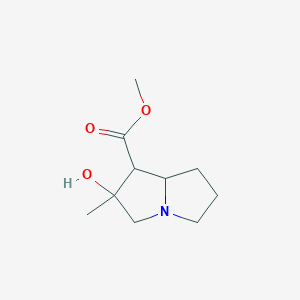
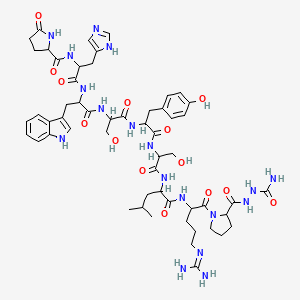



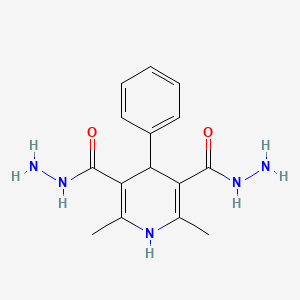
![4-[(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B12109967.png)

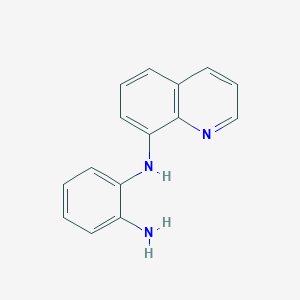
![(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B12109976.png)
